4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione
Description
4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda⁶,4-thiazinane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a thiazinane-dione core substituted with a 4-chloro-3-(trifluoromethyl)benzyl group. This structure combines electron-withdrawing substituents (Cl and CF₃) with a rigid aromatic moiety, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to halogenated motifs.
Properties
IUPAC Name |
4-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2S/c13-11-2-1-9(7-10(11)12(14,15)16)8-17-3-5-20(18,19)6-4-17/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUGUMWLZDJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione typically involves multiple steps, starting with the preparation of the benzyl chloride derivative. This is followed by a nucleophilic substitution reaction with a thiazinane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the 4-chloro-3-(trifluoromethyl)benzyl substituent. Below is a comparative analysis with structurally related thiazinane-dione derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : The 2-Cl-4-F substitution in CAS 477889-61-5 introduces halogen diversity, which may enhance selectivity for targets requiring precise steric fit .
- Heterocyclic vs. Aromatic : Thiophene-containing analogs (e.g., 175136-91-1) prioritize aromatic stacking interactions but suffer from lower aqueous solubility .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The target compound’s Cl and CF₃ groups increase logP, favoring membrane permeability but risking off-target binding. Dichloro analogs (e.g., CAS 477858-30-3) may further exacerbate this issue .
- Toxicity : Halogenated compounds often face metabolic activation risks (e.g., reactive intermediate formation). Thiophene-containing derivatives (e.g., 175136-91-1) may pose idiosyncratic toxicity due to thiophene ring bioactivation .
Biological Activity
4-[4-Chloro-3-(trifluoromethyl)benzyl]-1λ6,4-thiazinane-1,1-dione is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C12H7ClF4N2O2S
- Molecular Weight : 354.71 g/mol
- CAS Number : 353292-92-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research has indicated that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have explored its potential as an inhibitor of phytoene desaturase (PDS), an enzyme crucial in carotenoid biosynthesis, which could have implications in herbicide development .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 4-[4-Chloro-3-(trifluoromethyl)benzyl]-1λ6,4-thiazinane-1,1-dione. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Research has also pointed to the compound's anticancer properties. In a study focusing on cancer cell lines, it exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function in cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential utility in treating infections caused by these pathogens.
Case Study 2: Anticancer Activity
In another study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound led to a significant reduction in cell viability after 48 hours. The IC50 value was determined to be approximately 25 µM, indicating strong anticancer activity.
Data Tables
Q & A
Q. What are the recommended synthetic pathways for 4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione?
The compound is synthesized via multi-step organic reactions, including nucleophilic substitution and cyclization. A typical route involves reacting a thiazinane precursor with 4-chloro-3-(trifluoromethyl)benzyl chloride in polar aprotic solvents (e.g., DMF) under reflux (80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product. Continuous flow chemistry can optimize scalability and reduce reaction times .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Structural confirmation : ¹H/¹³C NMR and FT-IR for functional group analysis.
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection.
- Absolute configuration : X-ray crystallography (1.2–1.3 Å resolution) resolves stereochemistry .
- Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine thermal degradation profiles .
Q. What preliminary biological screening approaches are used to evaluate its activity?
Standard assays include:
- Kinase inhibition : Radiometric or fluorescence-based enzymatic assays (IC50 determination).
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Target engagement : Surface plasmon resonance (SPR) for binding affinity measurements .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Conduct pharmacokinetic (PK) studies to assess bioavailability and metabolic stability. Use LC-MS/MS for plasma concentration monitoring. Comparative proteomics (e.g., SILAC labeling) identifies off-target effects, while PK/PD modeling optimizes dosing regimens. Cross-validate findings using orthotopic or patient-derived xenograft (PDX) models .
Q. What advanced structural biology methods elucidate its target binding mechanisms?
- Co-crystallization : Soak crystals of target proteins (e.g., phosphatases) with the compound for X-ray diffraction (1.2–1.3 Å resolution) .
- Cryo-EM : Resolve binding conformations in large protein complexes.
- Molecular dynamics simulations : Run 50–100 ns trajectories to analyze ligand-protein conformational stability .
Q. What formulation strategies enhance its aqueous solubility for preclinical studies?
Q. How do electronic effects of the trifluoromethyl group influence structure-activity relationships (SAR)?
The -CF₃ group increases lipophilicity (logP +0.8) and electronegativity, enhancing binding to hydrophobic enzyme pockets. Comparative SAR studies with -CH₃ analogs show 3–5 fold higher affinity for targets like phosphatidylinositol 3-kinases. Hammett substituent constants (σₘ = 0.43) guide rational design of analogs .
Comparative Analysis of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
